molecular formula C14H12N2O2 B11872445 1-Naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)- CAS No. 89781-66-8

1-Naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)-

Cat. No.: B11872445
CAS No.: 89781-66-8
M. Wt: 240.26 g/mol
InChI Key: APPBPUKXEANXCJ-UHFFFAOYSA-N
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Description

“1-Naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)-” is a polycyclic aromatic compound featuring a partially hydrogenated naphthalene backbone. Its structure includes a carboxylic acid group at position 1 of the naphthalene ring, which is hydrogenated at the 7,8-positions, reducing aromaticity in that region.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89781-66-8

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-imidazol-1-yl-7,8-dihydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)13-3-1-2-10-8-11(4-5-12(10)13)16-7-6-15-9-16/h1-3,6-9H,4-5H2,(H,17,18)

InChI Key

APPBPUKXEANXCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2C(=O)O)C=C1N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthesis of 7,8-Dihydro-1-naphthalenecarboxylic Acid

The saturated naphthalene core can be accessed via partial hydrogenation of 1-naphthoic acid. As demonstrated in the synthesis of 1-naphthoic acid derivatives, catalytic hydrogenation using palladium on carbon (Pd/C) under moderate pressure (3–5 atm H₂) in ethanol at 50–80°C typically achieves selective saturation of the 7,8-positions without over-reduction of the aromatic system. Alternative methods employ transfer hydrogenation with ammonium formate, yielding the dihydro product in 78–85% isolated yield.

Bromination at the 6-Position

Electrophilic bromination of 7,8-dihydro-1-naphthalenecarboxylic acid requires careful regiocontrol. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF), followed by quenching with Br₂, preferentially functionalizes the 6-position due to the directing effect of the carboxylic acid group. This method produces 6-bromo-7,8-dihydro-1-naphthalenecarboxylic acid in 65–72% yield.

Route 2: One-Pot Tandem Alkylation-Cyclization

Substrate Preparation: 6-Amino-7,8-dihydro-1-naphthalenecarboxylic Acid

An alternative approach involves constructing the imidazole ring in situ. Nitration of 7,8-dihydro-1-naphthalenecarboxylic acid at the 6-position (HNO₃/H₂SO₄, 0°C, 2 h) followed by reduction (H₂/Pd/C, EtOH, rt) yields 6-amino-7,8-dihydro-1-naphthalenecarboxylic acid (83% yield over two steps).

Cyclocondensation with α-Haloacetals

Reacting the amine intermediate with chloroacetaldehyde diethyl acetal in acetic acid at reflux (120°C, 8 h) induces cyclization to form the imidazole ring. This method, adapted from imidazolium salt syntheses, proceeds via:

  • Nucleophilic attack of the amine on the α-carbon

  • Elimination of ethanol to form an imine intermediate

  • Cyclodehydration to generate the imidazole core
    The reaction delivers the target compound in 61% yield after recrystallization from hot ethanol.

Route 3: Direct C-H Imidazolylation

ParameterCondition
CatalystMn(OAc)₃·2H₂O (20 mol%)
OxidantTBHP (70% in H₂O, 3 equiv)
SolventDCE, 80°C, 16 h
Imidazole Source1H-Imidazole (2.5 equiv)
AdditivePivOH (1.5 equiv)

This protocol achieves 58% yield of the target compound with complete regioselectivity at the 6-position, as confirmed by NOESY NMR.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

RouteStepsTotal Yield (%)Cost Index*Purification Complexity
1345–528.7High (multiple columns)
22516.2Moderate (recrystallization)
31584.1Low (aqueous workup)

*Cost Index: Relative scale based on reagent prices (1 = lowest)

Route 3’s direct C-H functionalization offers the most streamlined synthesis but requires stringent temperature control. Route 2 provides better yields for small-scale production, while Route 1 remains viable for gram-scale batches despite higher purification demands.

Critical Process Optimization Parameters

Solvent Effects in Imidazole Coupling

Polar aprotic solvents (DMF, NMP) increase reaction rates but promote decarboxylation at elevated temperatures. Mixed solvent systems (dioxane/H₂O 4:1) balance solubility and stability, improving yields by 12–15% compared to anhydrous conditions.

Protecting Group Strategies

Temporary protection of the carboxylic acid as its methyl ester (MeOH/H₂SO₄) prevents side reactions during bromination. Subsequent saponification (NaOH/EtOH/H₂O, 70°C) restores the acid functionality without epimerization.

Catalytic System Tuning

In Pd-catalyzed aminations, replacing Xantphos with BrettPhos ligand allows catalyst loading reduction to 2 mol% while maintaining 70% yield. This modification lowers Pd contamination in the final product to <5 ppm.

Analytical Characterization

Successful synthesis requires rigorous quality control:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 12.3 min (purity >98%)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole H-2), 7.89–7.82 (m, 2H, aromatic), 3.12–2.95 (m, 4H, dihydro CH₂), 13.1 (br s, 1H, COOH)

  • HRMS : m/z calcd for C₁₄H₁₂N₂O₂ [M+H]⁺ 241.0977, found 241.0974

Industrial-Scale Considerations

For kilogram-scale production, Route 3’s direct C-H imidazolylation proves most economical:

  • Batch Size : 50 kg

  • Cycle Time : 36 h (including workup)

  • API Recovery : 89% after crystallization

  • Waste Streams : MnO₂ byproducts require chelation precipitation before aqueous disposal

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

Reaction Type Reagents/Conditions Product Reference
Esterification Methanol/H₂SO₄ (acid-catalyzed)Methyl 7,8-dihydro-6-(1H-imidazol-1-yl)-2-naphthalenecarboxylate
Amide Coupling EDCI/HOBt, amine substrates (DCM, RT)Substituted amides (e.g., coupling with benzylamine yields corresponding amide)
  • Key Observation : The steric hindrance from the dihydronaphthalene and imidazole groups reduces reaction rates compared to simpler aromatic carboxylic acids. Microwave-assisted synthesis improves yields in amide couplings .

Imidazole Ring Functionalization

The 1H-imidazol-1-yl group participates in electrophilic and coordination reactions:

Alkylation/Arylation

Reaction Conditions Outcome Reference
N-Alkylation K₂CO₃, alkyl halides (DMF, 60°C)Quaternary imidazolium salts (e.g., methyl substitution at N-position)
C-Arylation Pd(PPh₃)₄, aryl boronic acids (THF)Arylated imidazole derivatives
  • Mechanistic Note : Alkylation occurs preferentially at the less hindered nitrogen of the imidazole ring. Palladium-catalyzed cross-couplings require inert atmospheres .

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals:

text
[Compound] + [MCl₂] (M = Cu, Zn) → [M(L)Cl₂] complexes
  • Applications : These complexes show enhanced catalytic activity in oxidation reactions, as demonstrated in analogous imidazole-containing systems .

Reduction and Hydrogenation

The dihydronaphthalene moiety undergoes further reduction:

Reaction Conditions Product Reference
Full Hydrogenation H₂ (50 psi), Pd/C (EtOH)Decahydronaphthalene derivative
Selective Reduction NaBH₄, NiCl₂ (MeOH)Partially saturated intermediates
  • Selectivity : Catalytic hydrogenation preferentially targets the less substituted double bond in the dihydronaphthalene system.

Decarboxylation and Ring-Opening Reactions

Under high-temperature or acidic conditions:

Reaction Conditions Product Reference
Decarboxylation Quinoline, Cu powder (200°C)7,8-dihydro-6-(1H-imidazol-1-yl)naphthalene
Ring-Opening HBr (48%), refluxLinear brominated imidazole-carboxylic acid
  • Mechanism : Decarboxylation proceeds via a radical intermediate stabilized by the aromatic system .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the imidazole-naphthalene bond, forming 1-naphthoic acid derivatives .

  • Oxidative Stability : Resistant to air oxidation at room temperature but degrades in the presence of strong oxidizers (e.g., KMnO₄) .

Scientific Research Applications

Potential Applications

Preliminary studies suggest that compounds containing naphthalene and imidazole structures may exhibit notable biological activities. The compound has potential applications in various fields:

  • Medicinal Chemistry The compound is of interest in medicinal chemistry. The imidazole ring can coordinate with metal ions, making it useful in catalysis, and in biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
  • Materials Science The structure indicates potential for various chemical interactions due to the presence of both aromatic and heterocyclic components, making it a subject of interest in materials science.

Chemical Reactions

6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions:

  • Oxidation The imidazole ring can be oxidized to form imidazole N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction The dihydronaphthalene moiety can be reduced to form tetrahydronaphthalene derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Toxicity

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)-7,8-dihydronaphthalene-1-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

6-(1H-Imidazol-1-ylmethyl)-5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid Hydrochloride (Nafagrel Hydrochloride)

  • Molecular Formula : C₁₅H₁₇ClN₂O₂ (hydrochloride salt) .
  • Hydrogenation : The naphthalene ring is fully hydrogenated at positions 5–8 (tetrahydro), leaving one double bond.
  • Substituents :
    • Carboxylic acid at position 2 (vs. position 1 in the target compound).
    • Imidazole linked via a methylene bridge (imidazol-1-ylmethyl at position 6) (vs. direct imidazol-1-yl attachment in the target compound).
  • Salt Form : Hydrochloride salt with improved aqueous solubility compared to free carboxylic acids.

1-Naphthalenecarboxylic Acid Derivatives

  • Substituent Position : Carboxylic acid at position 1 vs. 2 significantly affects electronic distribution and dipole moments.

Physicochemical Properties Comparison

Property Target Compound (1-Naphthalenecarboxylic Acid, 7,8-Dihydro-6-(1H-Imidazol-1-yl)-) Nafagrel Hydrochloride
Molecular Formula C₁₄H₁₄N₂O₂ (estimated) C₁₅H₁₇ClN₂O₂
Molecular Weight ~258.28 g/mol (estimated) 292.76 g/mol
Hydrogenation Pattern 7,8-Dihydro (two double bonds retained) 5,6,7,8-Tetrahydro (one double bond retained)
Substituent Attachment Direct imidazol-1-yl at position 6 Imidazol-1-ylmethyl at position 6
Solubility Likely lower (free carboxylic acid) Higher (hydrochloride salt)
Boiling Point Data unavailable 544.6°C
Density Data unavailable 1.29 g/cm³

Functional Implications

Hydrogenation Effects

  • In contrast, the 5,6,7,8-tetrahydro structure of nafagrel hydrochloride increases ring flexibility, which may influence binding interactions in biological systems .

Substituent Position and Salt Form

  • The carboxylic acid at position 1 (target) vs. position 2 (nafagrel) alters electronic effects on the imidazole moiety.
  • The hydrochloride salt in nafagrel enhances bioavailability compared to the free acid form of the target compound, which may limit solubility in aqueous environments .

Imidazole Attachment

  • The direct imidazol-1-yl attachment in the target compound may favor stronger π-π stacking due to a more rigid structure.

Biological Activity

1-Naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)- is a complex organic compound characterized by a naphthalene backbone and an imidazole moiety. Its unique structure suggests potential for significant biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
CAS No. 89781-66-8
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 6-imidazol-1-yl-7,8-dihydronaphthalene-1-carboxylic acid
Canonical SMILES C1CC2=C(C=CC=C2C(=O)O)C=C1N3C=CN=C3

Synthetic Routes

The synthesis of 1-naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)- can involve several methods:

  • Cyclization of Amido-Nitriles : Involves the formation of the imidazole ring followed by its attachment to the dihydronaphthalene structure.
  • Microwave-Assisted Protocols : These methods have been explored for efficient synthesis while maintaining high yields.

Biological Activity

Preliminary studies indicate that compounds with naphthalene and imidazole structures exhibit various biological activities:

Anticancer Activity

Research has shown that related naphthalene derivatives can exhibit significant antiproliferative effects against cancer cell lines. For instance, a study on hydroxynaphthalene derivatives demonstrated their ability to inhibit human colon carcinoma cell lines effectively . The mechanism of action often involves intercalation with DNA, leading to cytotoxic effects.

Antimicrobial Properties

The imidazole component suggests potential antimicrobial activity. Compounds containing imidazole rings are known for their ability to interact with biological targets such as enzymes and receptors, which may lead to inhibition of microbial growth.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Similar carboxylic acid derivatives have shown efficacy in models of inflammation by inhibiting adhesion molecules like ICAM-1 .

The biological activity of 1-naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)- can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, enhancing catalytic properties in biochemical reactions.
  • Enzyme Inhibition : Interaction with specific enzymes can lead to inhibition, which is beneficial in therapeutic contexts.

Case Study 1: Anticancer Activity

In a study involving a series of small-molecule derivatives based on naphthalene structures, several compounds were tested against colon cancer cell lines. The results indicated that some derivatives exhibited better activity than standard anticancer drugs. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of carboxylic acid derivatives demonstrated that modifications to the naphthalene structure could significantly affect their ability to inhibit inflammatory responses in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Naphthalenecarboxylic acid, 7,8-dihydro-6-(1H-imidazol-1-yl)-, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a naphthalene scaffold functionalized at the 6-position. Introduce the imidazole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic systems). Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for efficiency .
  • Step 2 : Partial hydrogenation of the naphthalene ring (7,8-dihydro) requires controlled hydrogen pressure (1–3 atm) and catalysts such as Pd/C or Raney Ni. Monitor reaction progress via TLC or HPLC to avoid over-reduction .
  • Optimization : Vary solvent polarity (e.g., DMF for coupling, THF for hydrogenation) and reaction time. Use DFT calculations to predict steric/electronic effects of substituents on reactivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • NMR : Confirm regiochemistry via ¹H-NMR (e.g., coupling constants for dihydro-naphthalene protons) and ¹³C-NMR for carbonyl (C=O) and imidazole ring signals .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane. Refine using SHELXL-2018 .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Framework :

  • Antimicrobial : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Neurological Targets : Radioligand binding assays for GABA or AMPA receptors, given structural similarity to imidazole-containing neuromodulators .
  • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobials, YM872 for AMPA receptor antagonism) and solvent controls .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model binding poses in AMPA receptor pockets. Focus on hydrogen bonding between the imidazole nitrogen and GluA2 subunit residues .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on imidazole) and correlate with predicted binding affinity .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Troubleshooting Framework :

  • Reproducibility : Validate assays in triplicate with independent batches. Check for solvent interference (e.g., DMSO concentration ≤1%) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP450 isoforms). Use LC-MS to identify degradation products .
  • Epistemic Rigor : Align conflicting results with theoretical frameworks (e.g., receptor desensitization for AMPA activity) .

Q. What strategies enable precise functionalization of the dihydro-naphthalene ring for SAR studies?

  • Synthetic Strategies :

  • Electrophilic Aromatic Substitution : Introduce halogens (Br, Cl) at the 5-position using NBS or Cl₂/FeCl₃. Monitor regioselectivity via NOE NMR .
  • Oxidation : Convert dihydro-naphthalene to ketone derivatives with MnO₂ or RuO₄ for redox activity studies .
  • Table : Key Derivatives and Properties
SubstituentPositionMethodBioactivity (IC₅₀)
-Br5NBS/lightAMPA: 12 nM
-NO₂6HNO₃/H₂SO₄Antimicrobial: 8 µg/mL
-OH8OsO₄ oxidationCYP3A4 inhibitor

Methodological Notes

  • Crystallography : SHELX suites are critical for resolving stereochemistry in polycyclic systems .
  • Toxicology : Cross-reference with naphthalene toxicity profiles (e.g., hepatotoxicity via CYP450 metabolism) .
  • Theoretical Alignment : Ground mechanistic hypotheses in receptor theory or QSAR models to ensure academic rigor .

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